

(2-Chloroethyl)cyclohexane: A Technical Guide to Purity and Analytical Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloroethyl)cyclohexane

Cat. No.: B1282800

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and analytical standards for **(2-Chloroethyl)cyclohexane**. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details the physicochemical properties, analytical methodologies for purity assessment, and potential impurity profiles of **(2-Chloroethyl)cyclohexane**.

Physicochemical Properties

(2-Chloroethyl)cyclohexane is a colorless liquid utilized as an intermediate in various chemical syntheses, including the production of pharmaceutical compounds.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **(2-Chloroethyl)cyclohexane**

Property	Value	Reference
CAS Number	1073-61-6	[1] [2] [3]
Molecular Formula	C ₈ H ₁₅ Cl	[1] [2]
Molecular Weight	146.66 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	82-82.5 °C @ 20 Torr	
Density	0.972 g/cm ³	
Storage Temperature	2-8°C	[1]
Purity (Typical)	≥95%	

Analytical Standards and Purity Assessment

The determination of purity for **(2-Chloroethyl)cyclohexane** is critical for its application in research and drug development. Several analytical techniques can be employed for this purpose, with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy being the most prominent.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like **(2-Chloroethyl)cyclohexane**. Non-polar capillary columns are generally preferred for the analysis of alkyl halides, where elution is primarily based on boiling points and van der Waals interactions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Potential Impurities:

The impurity profile of **(2-Chloroethyl)cyclohexane** can vary depending on the synthetic route and the purity of the starting materials. Potential impurities include:

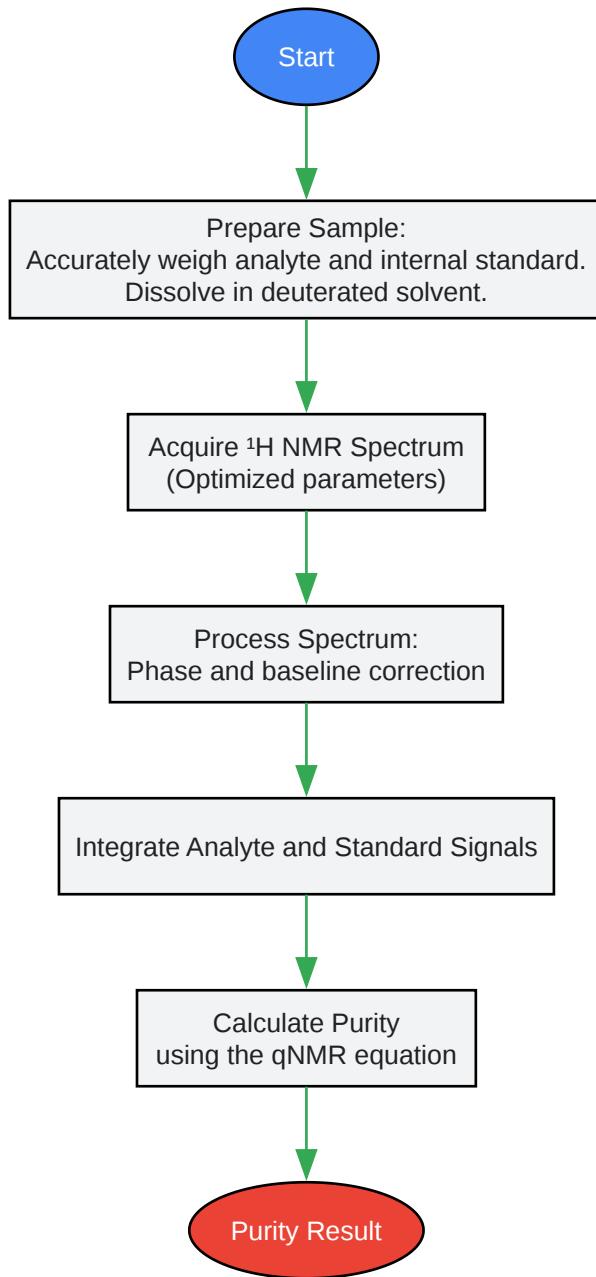
- Starting Materials: Unreacted cyclohexane is a common impurity.

- Synthesis-Related Impurities: A potential byproduct is α -(1-chloroethyl)- γ -(2-chloroethyl)cyclohexane, which can form during the synthesis process.^[7]
- Solvent Residues: Residual solvents used in the synthesis and purification processes.

Experimental Protocol: GC-FID/GC-MS

A suitable method for the analysis of **(2-Chloroethyl)cyclohexane** can be adapted from established protocols for chlorinated hydrocarbons, such as EPA Method 8121.

Table 2: Recommended GC Parameters for **(2-Chloroethyl)cyclohexane** Analysis


Parameter	Recommended Condition
Column	DB-1 or DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injector Temperature	250 °C
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Detector	Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature	FID: 280 °C; MS Transfer Line: 280 °C
Injection Volume	1 μ L (split or splitless, depending on concentration)
Diluent	Hexane or other suitable high-purity solvent

Mass Spectrometry (MS) Detection:

When coupled with a mass spectrometer, GC provides structural information for impurity identification. The fragmentation pattern of **(2-Chloroethyl)cyclohexane** under electron ionization (EI) is expected to show characteristic losses. While a specific spectrum for this

compound is not readily available, the fragmentation of alkyl halides typically involves the loss of the halogen and cleavage of the alkyl chain.[8][9]

Analytical Workflow for GC Analysis:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. (2-Chloroethyl)cyclohexane | C8H15Cl | CID 13510170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1073-61-6|(2-Chloroethyl)cyclohexane|BLD Pharm [bldpharm.com]
- 4. chromtech.com [chromtech.com]
- 5. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [(2-Chloroethyl)cyclohexane: A Technical Guide to Purity and Analytical Standards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282800#purity-and-analytical-standards-for-2-chloroethyl-cyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com